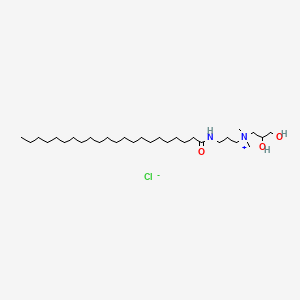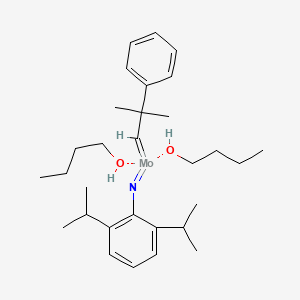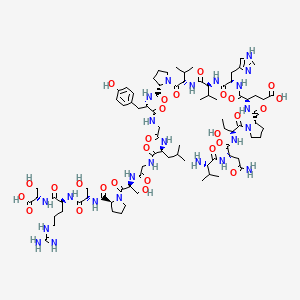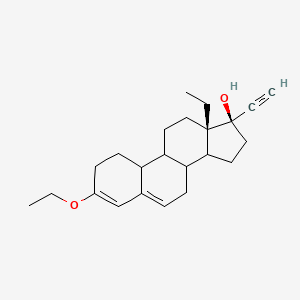
左炔诺孕酮-3-乙基二烯醇醚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levonorgestrel-3-ethyldienol ether is a synthetic derivative of levonorgestrel, a well-known progestin used in various contraceptive formulations. The compound is characterized by its molecular formula C23H32O2 and a molecular weight of 340.50 g/mol . It is also known by its chemical name 13β-Ethyl-3-ethoxy-17α-ethinylgona-3,5-dien-17β-ol .
科学研究应用
Levonorgestrel-3-ethyldienol ether has a wide range of applications in scientific research:
作用机制
Target of Action
Levonorgestrel-3-Ethyldienol Ether, a synthetic progestogen, primarily targets progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy.
Mode of Action
Levonorgestrel-3-Ethyldienol Ether binds to progesterone and androgen receptors, which results in the suppression of the normal physiological luteinizing hormone (LH) surge that precedes ovulation . This interaction inhibits ovulation, thereby preventing pregnancy .
Biochemical Pathways
The primary biochemical pathway affected by Levonorgestrel-3-Ethyldienol Ether is the hypothalamic-pituitary-gonadal axis. By binding to progesterone and androgen receptors, it slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This leads to a decrease in LH surge, inhibiting ovulation and thus preventing pregnancy .
Pharmacokinetics
It is known that sex hormone binding globulin (shbg) plays an important role in its pharmacokinetics . Levonorgestrel binds strongly to SHBG, and serum SHBG levels are influenced by various factors, including the administration of Levonorgestrel .
Result of Action
The primary result of Levonorgestrel-3-Ethyldienol Ether’s action is the prevention of ovulation, which in turn prevents pregnancy . By suppressing the LH surge, it inhibits the release of an egg from the ovary, thus preventing fertilization .
生化分析
Biochemical Properties
Levonorgestrel-3-ethyldienol ether plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including sex hormone-binding globulin (SHBG) and progesterone receptors. The binding of Levonorgestrel-3-ethyldienol ether to SHBG influences its bioavailability and distribution within the body . Additionally, its interaction with progesterone receptors modulates gene expression and cellular responses, contributing to its contraceptive effects .
Cellular Effects
Levonorgestrel-3-ethyldienol ether affects various cell types and cellular processes. In endometrial cells, it regulates the secretion of fibrinolytic factors such as tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA), thereby influencing hemostasis . It also impacts cell signaling pathways, including those involved in ovulation and endometrial receptivity, by modulating the expression of specific genes .
Molecular Mechanism
At the molecular level, Levonorgestrel-3-ethyldienol ether exerts its effects by binding to progesterone and androgen receptors. This binding inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby suppressing ovulation . The compound also affects the endometrial lining, making it less receptive to implantation . These actions are mediated through changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Levonorgestrel-3-ethyldienol ether change over time. Studies have shown that its stability and degradation are influenced by environmental factors such as temperature and pH . Long-term exposure to Levonorgestrel-3-ethyldienol ether can lead to alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of Levonorgestrel-3-ethyldienol ether vary with different dosages in animal models. At low doses, it effectively suppresses ovulation and regulates menstrual cycles without significant adverse effects . At higher doses, it can cause toxic effects such as liver damage and hormonal imbalances . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Levonorgestrel-3-ethyldienol ether is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, affecting its bioavailability and elimination . The compound also influences metabolic flux and metabolite levels, impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, Levonorgestrel-3-ethyldienol ether is transported and distributed through interactions with transporters and binding proteins. It binds strongly to SHBG, which regulates its distribution and availability in the bloodstream . This binding also affects its localization within target tissues, such as the endometrium and ovaries .
Subcellular Localization
Levonorgestrel-3-ethyldienol ether exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it interacts with progesterone receptors to exert its effects . Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments and its overall activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of levonorgestrel-3-ethyldienol ether involves multiple steps, starting from levonorgestrelThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of levonorgestrel-3-ethyldienol ether follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
Levonorgestrel-3-ethyldienol ether undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alcohols .
相似化合物的比较
Similar Compounds
Levonorgestrel: The parent compound, widely used in contraceptives.
Ethinyl estradiol: Often combined with levonorgestrel in contraceptive formulations.
Norethindrone: Another synthetic progestin used in hormonal therapies.
Uniqueness
Levonorgestrel-3-ethyldienol ether is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar progestins .
属性
IUPAC Name |
(13S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-4-22-13-11-19-18-10-8-17(25-6-3)15-16(18)7-9-20(19)21(22)12-14-23(22,24)5-2/h2,7,15,18-21,24H,4,6,8-14H2,1,3H3/t18?,19?,20?,21?,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGGGFXBWMZHMQ-QBFRCJLJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCC3C4CCC(=CC4=CCC3C1CC[C@]2(C#C)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B591173.png)
![(1R,2R,6R)-7,7-difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B591174.png)


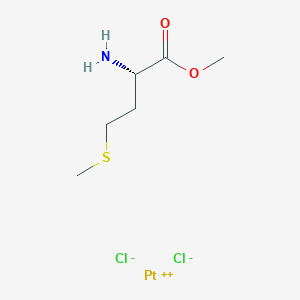
![N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid](/img/structure/B591181.png)
